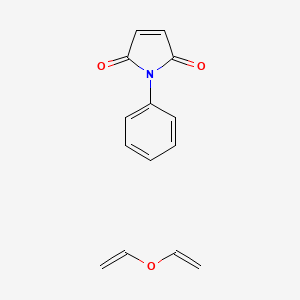
Ethenoxyethene;1-phenylpyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ethenoxyethene;1-phenylpyrrole-2,5-dione involves several steps. One common method includes the reaction of ethenoxyethene with 1-phenylpyrrole-2,5-dione under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethenoxyethene;1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the compound, while reduction can lead to the formation of simpler molecules.
Wissenschaftliche Forschungsanwendungen
Ethenoxyethene;1-phenylpyrrole-2,5-dione has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential role in cell differentiation and proliferation. In medicine, it is being explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular conditions. Additionally, it has industrial applications in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ethenoxyethene;1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved are still under investigation, but it is believed to affect multiple signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Ethenoxyethene;1-phenylpyrrole-2,5-dione can be compared with other similar compounds, such as 2-phenylpyrrole and 1H-pyrrole-2,5-dione. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
29466-00-0 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
ethenoxyethene;1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO2.C4H6O/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-3-5-4-2/h1-7H;3-4H,1-2H2 |
InChI-Schlüssel |
NXVGFRAQYHCJHM-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC=C.C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


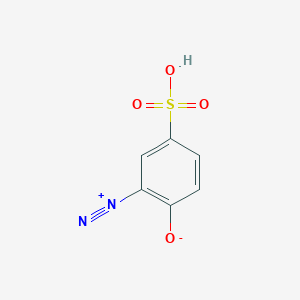
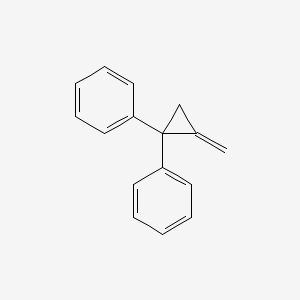
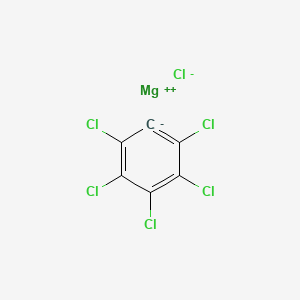
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
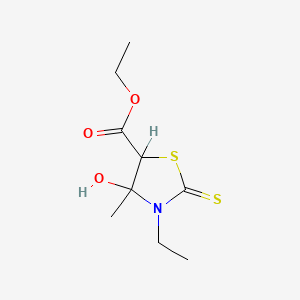

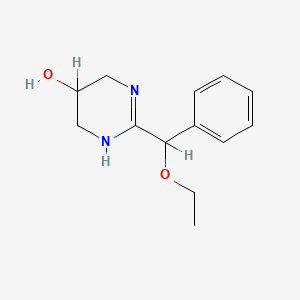
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
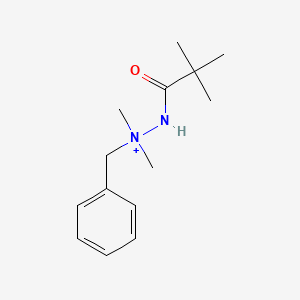
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
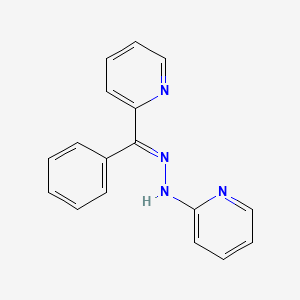
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)

